molecular formula C15H11ClN2O B5644587 3-(2-chlorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

3-(2-chlorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B5644587
M. Wt: 270.71 g/mol
InChI Key: FOFYVGMNOXOLGI-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles

Properties

IUPAC Name

3-(2-chlorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-10-6-2-3-7-11(10)15-17-14(18-19-15)12-8-4-5-9-13(12)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFYVGMNOXOLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzohydrazide with 2-methylbenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including 3-(2-chlorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole, as promising anticancer agents. The compound demonstrated significant cytotoxic effects against several cancer cell lines.

  • Mechanism of Action : The compound's anticancer efficacy is attributed to its ability to induce apoptosis in cancer cells. For instance, it has been shown to increase the expression of p53 and activate caspase-3 in MCF-7 breast cancer cells, similar to the action of Tamoxifen .
  • Case Studies : In vitro studies indicated that derivatives of 1,2,4-oxadiazoles exhibited IC50 values in the micromolar range against various cancer cell lines including MCF-7 and A549. Notably, some derivatives showed enhanced activity compared to traditional chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Reference
This compoundMCF-715.63
Derivative AA5490.12 - 2.78
TamoxifenMCF-710.38

Antimicrobial Properties

The antimicrobial properties of this compound have also been explored extensively.

  • Activity Against Resistant Strains : Research indicates that certain oxadiazole derivatives exhibit potent antibacterial activity against multidrug-resistant strains such as Vancomycin-resistant Staphylococcus aureus (VRSA) and Enterococcus faecium (VRE). For example, one derivative showed MIC values ranging from 1 to 2 µg/mL against these resistant strains .
  • Mechanism of Action : The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways. This makes oxadiazoles attractive candidates for developing new antibiotics amid rising antibiotic resistance .
CompoundTarget BacteriaMIC (µg/mL)Reference
ND-421VRSA8 - 16
Derivative BVRE1 - 2

Neurological Applications

The exploration of oxadiazole derivatives in neurological contexts has revealed their potential as modulators for metabotropic glutamate receptors (mGlu).

  • Anxiolytic and Antipsychotic Properties : A specific derivative demonstrated anxiolytic and antipsychotic-like effects comparable to established medications such as clozapine. This suggests a role in treating anxiety disorders and schizophrenia .

Synthesis and Structural Insights

The synthesis of this compound can be achieved through various methods that yield high purity and efficiency.

  • Synthetic Methods : Microwave-assisted synthesis has been noted for its advantages in reducing reaction times and enhancing yields while minimizing the use of volatile organic solvents .

Mechanism of Action

The mechanism by which 3-(2-chlorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-5-phenyl-1,2,4-oxadiazole
  • 3-(2-methylphenyl)-5-phenyl-1,2,4-oxadiazole
  • 3-(2-chlorophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole

Uniqueness

3-(2-chlorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is unique due to the specific substitution pattern on the oxadiazole ring, which can influence its chemical reactivity and biological activity. The presence of both 2-chlorophenyl and 2-methylphenyl groups provides a distinct set of properties that can be advantageous in certain applications, such as enhanced antimicrobial activity or specific interactions with biological targets.

Biological Activity

3-(2-chlorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and analgesic properties.

  • IUPAC Name : this compound
  • Molecular Formula : C15H12ClN2O
  • Molecular Weight : 272.72 g/mol

Synthesis

The synthesis of this compound typically involves cyclization reactions using appropriate precursors. One common method includes the reaction of 2-chlorobenzohydrazide with 2-methylbenzonitrile in the presence of dehydrating agents like phosphorus oxychloride under reflux conditions.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and has shown promising results in inhibiting bacterial growth. The mechanism of action is believed to involve the inhibition of bacterial enzymes essential for survival .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit cell proliferation across various cancer types. For instance, it has shown IC50 values ranging from 0.67 to 0.87 µM against different cancer cell lines including prostate and colon cancer .

Cell Line IC50 (µM)
Prostate (PC-3)0.67
Colon (HCT-116)0.80
Renal (ACHN)0.87

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of this oxadiazole derivative have also been investigated. It has been found to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes involved in inflammation pathways. This inhibition suggests potential use in treating inflammatory conditions .

Case Studies

  • Study on Anticancer Activity : A study conducted by Vinaya K. et al. reported that compounds derived from oxadiazoles exhibited moderate to high anticancer activity with specific emphasis on their ability to induce apoptosis in various cancer cell lines . The study highlighted the efficacy of these compounds in reducing tumor growth in vivo.
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for developing new antibiotics .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Antimicrobial Action : Inhibition of essential bacterial enzymes.
  • Anticancer Mechanism : Induction of apoptosis through pathways involving caspases and other apoptotic factors.
  • Anti-inflammatory Mechanism : Inhibition of COX enzymes leading to reduced prostaglandin synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-chlorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of amidoxime precursors with activated carboxylic acid derivatives. Key steps include:

  • Using N,N-dimethylformamide (DMF) as a solvent with potassium carbonate as a base to facilitate cyclization .
  • Temperature control (50–80°C) to prevent side reactions like over-oxidation of the oxadiazole ring .
  • Purification via flash column chromatography (e.g., hexane:ethyl acetate gradients) to isolate the product in >90% purity .
    • Critical Parameter : Monitor reaction progress using thin-layer chromatography (TLC) to identify intermediates and optimize reaction time.

Q. How can researchers validate the structural integrity of synthesized this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR to confirm substitution patterns on the aromatic rings and oxadiazole core .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., expected [M+H]+ at m/z 297.06) .
  • FTIR to detect characteristic C=N and C-O stretching vibrations (~1600 cm⁻¹ and ~1250 cm⁻¹) .
    • Data Cross-Validation : Compare spectral data with structurally analogous compounds, such as 5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize:

  • Cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., T47D breast cancer) to evaluate antiproliferative activity .
  • Antimicrobial testing using broth microdilution (CLSI guidelines) for Gram-positive/negative bacteria and fungi .
  • Lipophilicity assessment (logP ~4.7 via HPLC) to predict membrane permeability .

Advanced Research Questions

Q. How do structural modifications to the 2-chlorophenyl or 2-methylphenyl groups impact bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

  • Electron-withdrawing groups (e.g., -Cl) enhance apoptosis induction by stabilizing interactions with targets like TIP47 .
  • Methyl substitution on the phenyl ring increases lipophilicity, improving cellular uptake but potentially reducing solubility .
  • Heterocyclic replacements (e.g., pyridyl for phenyl) can modulate selectivity for nuclear receptors (e.g., FXR/PXR) .
    • Experimental Design : Synthesize analogs (e.g., 3-(3-CF₃-phenyl) or 5-(3-chlorothiophene)) and compare bioactivity in dose-response assays .

Q. What mechanistic studies are warranted if the compound shows contradictory bioactivity across cell lines?

  • Methodological Approach :

  • Cell cycle analysis (flow cytometry) to detect G1/S arrest or apoptosis .
  • Target identification via photoaffinity labeling or thermal proteome profiling (TPP) .
  • Orthogonal assays (e.g., caspase-3 activation) to confirm apoptotic mechanisms .
    • Case Example : In T47D cells, 1,2,4-oxadiazole derivatives induced G1 arrest via TIP47 binding, but inactivity in other lines suggests receptor heterogeneity .

Q. How can computational modeling guide the optimization of this compound for specific targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) to predict binding to targets like GSK-3β or COX-2 .
  • QSAR modeling using descriptors like polar surface area (PSA ~65 Ų) to optimize bioavailability .
  • MD simulations to assess stability of ligand-receptor complexes (e.g., FXR antagonism) .
    • Validation : Cross-reference computational predictions with experimental IC₅₀ values (e.g., IC₅₀ = 9.1 μM for related oxadiazoles in enzyme inhibition) .

Q. What strategies resolve discrepancies in spectroscopic data between synthesized batches?

  • Troubleshooting Guide :

  • Impurity profiling via LC-MS to detect byproducts (e.g., uncyclized intermediates) .
  • Variable temperature NMR to confirm conformational stability of the oxadiazole ring .
  • X-ray crystallography for definitive structural assignment if ambiguity persists .

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